

Anilazine: A Technical Deep Dive into its Historical Development and Fungicidal Action

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Compound of Interest

Compound Name: Anilazine

Cat. No.: B1666039

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An in-depth guide for researchers, scientists, and drug development professionals on the pioneering triazine fungicide.

Abstract

Anilazine, a derivative of 1,3,5-triazine, holds a significant place in the history of crop protection as one of the earliest synthetic organic fungicides. Introduced in 1955, it was the first of the triazine class to be utilized for its fungicidal properties. Initially screened for herbicidal activity, its potent and broad-spectrum efficacy against a variety of fungal pathogens led to its development and commercialization as a non-systemic, protective fungicide. This technical guide delves into the historical development, discovery, and fungicidal mechanism of **Anilazine**, providing a comprehensive resource for researchers in agrochemicals and drug development. The document outlines the chemical synthesis, presents available quantitative efficacy data, details experimental protocols for its preparation and evaluation, and visually represents its proposed mechanism of action through a signaling pathway diagram.

Historical Development and Discovery

The journey of **Anilazine** began in the post-war era of rapid innovation in synthetic chemistry. Initially, research into s-triazine compounds was heavily focused on the development of herbicides. During a screening program for potential herbicides, it was discovered that while **Anilazine** exhibited virtually no phytotoxicity, it possessed remarkable fungicidal activity. This serendipitous discovery shifted its development trajectory.^[1]

Marketed in 1955, **Anilazine** quickly became a valuable tool for farmers worldwide.^[1] It was lauded for its effectiveness against a wide range of fungal diseases that plagued important crops. Its application spanned cereals, coffee, and a variety of vegetables, where it was used to control leaf spots and other fungal infections.^[2]^[3]

Chemical Synthesis

Anilazine, with the chemical name 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is synthesized through a nucleophilic substitution reaction.^[4] The process involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with o-chloroaniline.

Experimental Protocol: Synthesis of Anilazine

Materials:

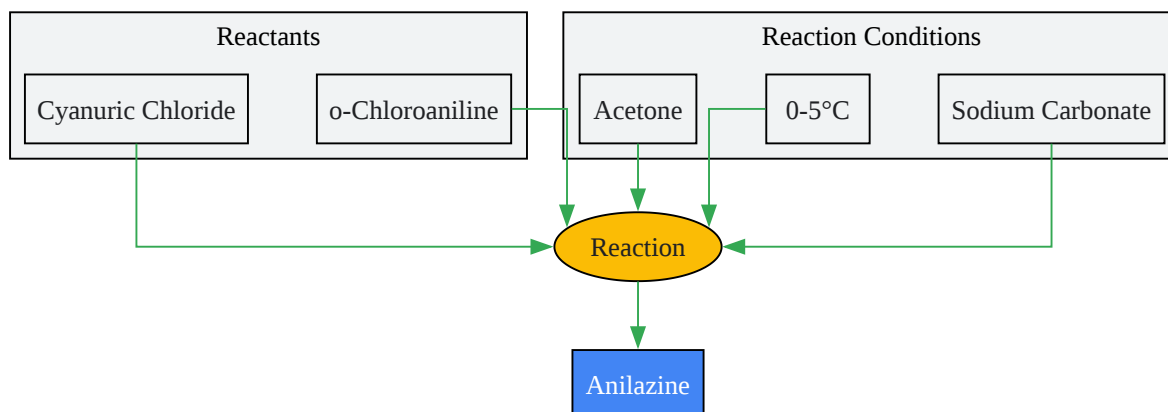
- Cyanuric chloride
- o-Chloroaniline
- Acetone
- Sodium Carbonate (aqueous solution)
- Ice

Procedure:

- A solution of cyanuric chloride in acetone is prepared and cooled to 0-5°C in an ice bath.
- An equimolar amount of o-chloroaniline, also dissolved in acetone, is added dropwise to the cyanuric chloride solution while maintaining the low temperature.
- An aqueous solution of sodium carbonate is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours at a controlled temperature.

- The precipitated **Anilazine** is then collected by filtration, washed with water to remove any inorganic salts, and dried.

Logical Relationship of Synthesis:



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Caption: Synthesis of **Anilazine** from Cyanuric Chloride and o-Chloroaniline.

Fungicidal Spectrum and Efficacy

Anilazine is a broad-spectrum, non-systemic foliar fungicide with protective action. It has been used to control a variety of fungal pathogens, including:

- Late blights (*Phytophthora infestans*)
- Leaf spots (*Septoria* spp., *Alternaria* spp.)^[4]
- Anthracnose
- Downy mildew
- *Botrytis* spp.^[4]

- *Helminthosporium* spp.

While historical data on its efficacy is extensive, specific quantitative data such as ED50 (Effective Dose, 50%) or LC50 (Lethal Concentration, 50%) values from contemporary standardized assays are not readily available in publicly accessible literature. The following table summarizes the known fungicidal spectrum.

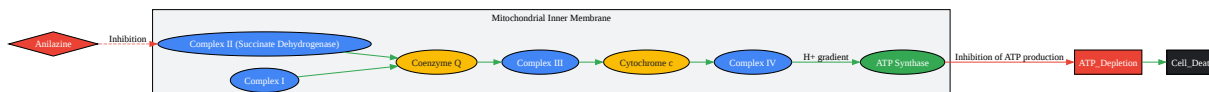
Fungal Pathogen Genus	Common Diseases Controlled
<i>Alternaria</i>	Early blight, Leaf spot[4]
<i>Botrytis</i>	Grey mold[4]
<i>Helminthosporium</i>	Leaf spot
<i>Phytophthora</i>	Late blight
<i>Septoria</i>	Leaf spot

Mode of Action

The primary mode of action of **Anilazine** is the inhibition of mitochondrial respiration by disrupting the electron transport in fungal cells.[5] This multi-site activity is a key characteristic, making the development of resistance by fungal pathogens less likely compared to single-site inhibitors. The disruption of the electron transport chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death.[5] Some evidence suggests that **Anilazine** inhibits glucose and succinate oxidation, as well as in-vitro succinic dehydrogenase (Complex II) activity.[6][7]

Signaling Pathway of Anilazine's Action

The following diagram illustrates the proposed mechanism of **Anilazine**'s interference with the mitochondrial electron transport chain.



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Caption: Proposed inhibition of Complex II by **Anilazine** in the ETC.

Experimental Protocols for Fungicidal Activity Assessment

The following is a generalized protocol for assessing the in-vitro fungicidal activity of a compound like **Anilazine**.

Mycelial Growth Inhibition Assay

Materials:

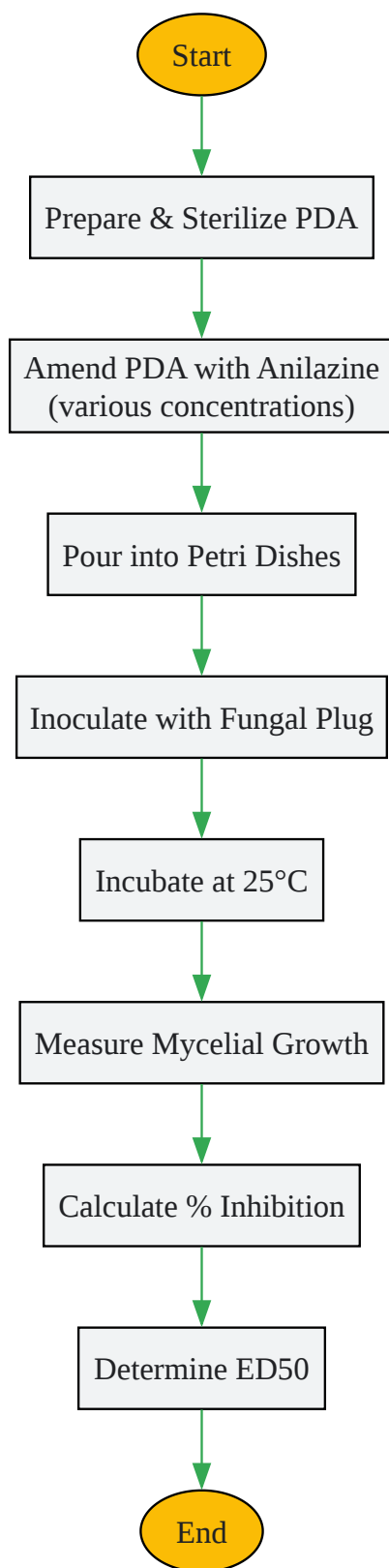
- Pure culture of the target fungus (e.g., *Botrytis cinerea*, *Alternaria solani*)
- Potato Dextrose Agar (PDA) medium
- **Anilazine** stock solution (in a suitable solvent like acetone)
- Sterile petri dishes
- Sterile cork borer

Procedure:

- Prepare PDA medium and sterilize by autoclaving.

- Allow the PDA to cool to approximately 45-50°C.
- Add appropriate volumes of the **Anilazine** stock solution to the molten PDA to achieve a series of desired final concentrations. A control plate with only the solvent should also be prepared.
- Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh fungal culture.
- Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
- Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
- Determine the ED50 value by plotting the percentage inhibition against the logarithm of the concentration and performing a probit analysis.

Experimental Workflow for Fungicidal Assay:



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Caption: Workflow for mycelial growth inhibition assay.

Conclusion

Anilazine represents a landmark in the development of synthetic fungicides. Its discovery paved the way for the exploration of the triazine chemical class for fungicidal activity. Although its use has declined in some regions due to the development of newer, more systemic fungicides, its history and mode of action continue to be of interest to scientists in the field of agrochemical research and development. The multi-site inhibitory action of **Anilazine** on mitochondrial respiration serves as a valuable model for the development of fungicides with a lower risk of resistance. Further detailed studies to elucidate the precise binding sites and the full extent of its impact on fungal metabolism could provide insights for the design of novel antifungal agents.

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